For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Acridone Alkaloid: Rutacridone
This document provides a comprehensive overview of Rutacridone, a naturally occurring dihydrofuroacridone alkaloid. It details its chemical structure, physicochemical and biological properties, and outlines relevant experimental protocols. The information is intended for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Core Chemical Identity and Structure
Rutacridone is a prominent member of the acridone class of alkaloids, primarily isolated from plants of the Ruta genus, such as Ruta graveolens L. (common rue). It is the main alkaloid found in tissue cultures of this plant. Structurally, it is a pentacyclic compound featuring a dihydrofuro[2,3-c]acridin-6-one core.
IUPAC Name: 5-hydroxy-11-methyl-2-(prop-1-en-2-yl)-1,11-dihydrofuro[2,3-c]acridin-6(2H)-one Synonyms: Rutacridon CAS Number: 17948-33-3
Physicochemical and Spectroscopic Properties
The properties of Rutacridone have been characterized through various analytical techniques. Quantitative data are summarized in the tables below for clarity and comparative purposes.
Table 1: Physicochemical Properties of Rutacridone
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₇NO₃ | [1][2] |
| Molecular Weight | 307.34 g/mol | [1][2] |
| Exact Mass | 307.1208 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 161 - 162 °C | [3] |
| XLogP3 | 4.6 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
Table 2: Spectroscopic Data for Rutacridone
| Technique | Data and Conditions | Source |
| ¹H-NMR | Data available in the cited literature. | A. Zschunke, et al. (1982) |
| ¹³C-NMR | Data available in the cited literature. Solvent: CDCl₃. | A. Zschunke, et al. (1982) |
| Mass Spectrometry | Molecular Ion Peak (M+) consistent with the exact mass. | General Knowledge |
| Infrared (IR) | Characteristic peaks for O-H, C=O (ketone), C=C (aromatic), and C-N bonds. | General Knowledge |
Note: Detailed ¹H and ¹³C-NMR chemical shift data for Rutacridone can be found in the Journal of the Chemical Society, Chemical Communications, 1982, page 1263.
Biological Activity and Mechanism of Action
Rutacridone and related furanoacridones from Ruta graveolens exhibit a range of biological activities. Their potential as therapeutic agents is an active area of research.
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Antiproliferative Activity: Furanoacridones have demonstrated significant antiproliferative effects against human breast cancer cell lines, including MCF-7, MDA-MB-231, and T47D.
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Antifungal and Algicidal Activity: A derivative, rutacridone epoxide, shows potent and selective activity against the blue-green alga Oscillatoria perornata and significant antifungal activity against pathogenic fungi like Botrytis cinerea and Fusarium oxysporum. However, this epoxide derivative is also noted as a direct-acting mutagen.
Proposed Mechanism of Action: Induction of Apoptosis
Studies on furanoacridones isolated from Ruta graveolens suggest a mechanism involving the induction of apoptosis. Specifically, the related compound isogravacridone chlorine (IGC) was found to cause modest activation of caspase-9 and caspase-3, but not caspase-8, in MDA-MB-231 cells. This indicates the activation of the intrinsic apoptotic pathway . This pathway is initiated by mitochondrial stress, leading to the release of cytochrome c, the formation of the apoptosome, and the subsequent activation of the caspase cascade that executes cell death.
Figure 1: Proposed Intrinsic Apoptosis Pathway induced by Furanoacridones.
Experimental Protocols & Workflows
Protocol 1: Bioassay-Guided Isolation from Ruta graveolens
This protocol describes a generalized method for isolating Rutacridone from plant material, using its biological activity (e.g., antiproliferative) to guide the purification process.
Methodology:
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Extraction:
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Air-dry and pulverize the roots of Ruta graveolens.
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Perform exhaustive extraction using a solvent such as methanol (MeOH) or ethyl acetate (EtOAc) at room temperature for 72 hours.
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Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield the crude extract.
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Solvent-Solvent Partitioning (Fractionation):
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Suspend the crude MeOH extract in a water/MeOH mixture.
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Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and ethyl acetate (EtOAc), to separate compounds based on polarity.
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Evaporate the solvent from each fraction to yield the hexane, DCM, and EtOAc fractions.
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Bioassay of Fractions:
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Test the crude extract and all subsequent fractions for the desired biological activity (e.g., cytotoxicity against a cancer cell line).
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Identify the most active fraction for further purification. For acridone alkaloids, the DCM or EtOAc fractions are typically the most active.
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Chromatographic Purification:
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Subject the most active fraction to column chromatography on silica gel.
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Elute the column with a gradient solvent system (e.g., hexane-EtOAc or DCM-MeOH) to yield sub-fractions.
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Monitor the separation using Thin Layer Chromatography (TLC).
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Isolation and Identification:
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Further purify the active sub-fractions using High-Performance Liquid Chromatography (HPLC), often with a C18 reverse-phase column.
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Isolate the pure compound (Rutacridone).
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Confirm the structure and purity of the isolated compound using spectroscopic methods (NMR, MS, IR).
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Figure 2: Generalized workflow for Bioassay-Guided Isolation of Rutacridone.
Protocol 2: General Synthetic Strategy for the Acridone Core
The total synthesis of Rutacridone is complex, but the core acridone ring system can be constructed via a modular strategy. This approach is adaptable for producing various acridone alkaloids.
Methodology:
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Ullmann Condensation:
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React an anthranilic acid derivative (provides Ring A and the nitrogen atom) with a substituted phenol derivative (provides Ring C).
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The reaction is typically catalyzed by copper in the presence of a base (e.g., K₂CO₃) to form a diphenylamine intermediate.
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Cyclization (Ring Closure):
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Treat the diphenylamine intermediate with a dehydrating/condensing agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).
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This promotes an intramolecular Friedel-Crafts-type acylation to close Ring B, forming the tricyclic acridone core.
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Functional Group Manipulation:
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Perform subsequent reactions (e.g., N-methylation, prenylation, cyclization) on the acridone core to build the remaining furo- ring and install the specific side chains of Rutacridone.
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Figure 3: General synthetic strategy for the Acridone alkaloid core.
